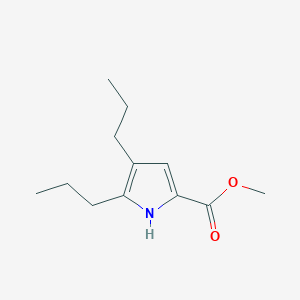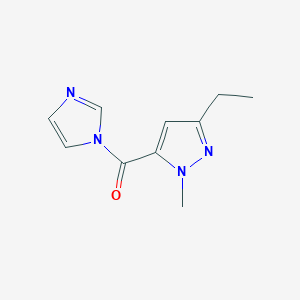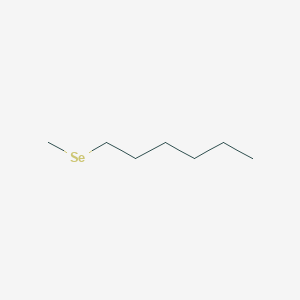![molecular formula C70H88S3 B14202631 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene CAS No. 873651-39-9](/img/structure/B14202631.png)
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a thiophene core substituted with fluorenyl groups, which are further modified with dioctyl chains. The presence of these groups imparts specific electronic and optical properties, making it valuable in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene typically involves a multi-step process. One common method includes the following steps:
Synthesis of 9,9-dioctylfluorene: This is achieved through the alkylation of fluorene with octyl bromide in the presence of a strong base like potassium tert-butoxide.
Bromination: The 9,9-dioctylfluorene is then brominated using N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
Suzuki Coupling: The brominated product undergoes Suzuki coupling with thiophene-2-boronic acid in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
化学反応の分析
Types of Reactions
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be carried out using appropriate reagents like NBS for bromination.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: NBS in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogen atoms at specific positions.
科学的研究の応用
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electronic properties.
Materials Science: Employed in the synthesis of conductive polymers and nanocomposites.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Industrial Applications: Utilized in the production of advanced materials for electronic devices and sensors.
作用機序
The mechanism of action of 2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene is primarily based on its electronic structure. The conjugated system allows for efficient charge transfer and light absorption, making it suitable for use in electronic and photonic devices. The dioctyl chains enhance solubility and processability, facilitating its incorporation into various materials.
類似化合物との比較
Similar Compounds
2,5-bis(9,9-diphenylfluoren-2-yl)thiophene: Similar structure but with diphenyl groups instead of dioctyl chains.
4,8-bis(5-(9,9-dioctylfluoren-2-yl)-2-thiophene)benzo[1,2-c4,5-c’]bis([1,2,5]thiadiazole): Contains additional thiadiazole rings, offering different electronic properties.
Uniqueness
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene stands out due to its unique combination of electronic properties and solubility, making it highly versatile for various applications in organic electronics and materials science.
特性
CAS番号 |
873651-39-9 |
|---|---|
分子式 |
C70H88S3 |
分子量 |
1025.6 g/mol |
IUPAC名 |
2,5-bis[5-(9,9-dioctylfluoren-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C70H88S3/c1-5-9-13-17-21-29-47-69(48-30-22-18-14-10-6-2)59-35-27-25-33-55(59)57-39-37-53(51-61(57)69)63-41-43-65(71-63)67-45-46-68(73-67)66-44-42-64(72-66)54-38-40-58-56-34-26-28-36-60(56)70(62(58)52-54,49-31-23-19-15-11-7-3)50-32-24-20-16-12-8-4/h25-28,33-46,51-52H,5-24,29-32,47-50H2,1-4H3 |
InChIキー |
ZWIJOOCIGZJMIZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(CCCCCCCC)CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


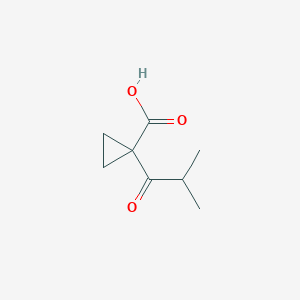
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
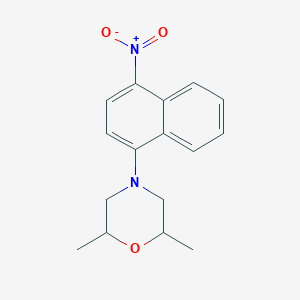
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

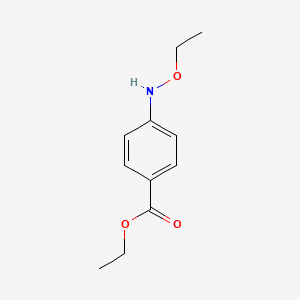
![3-(3-Methyl-1,2,4,5-tetraoxaspiro[5.5]undecan-3-yl)propanoic acid](/img/structure/B14202570.png)
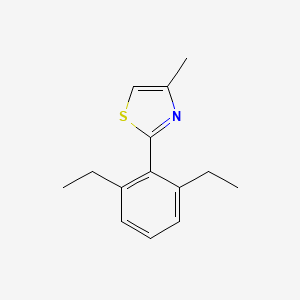
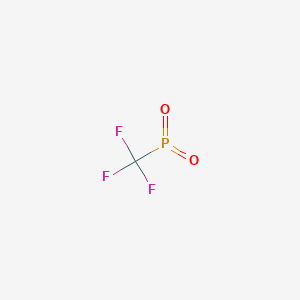
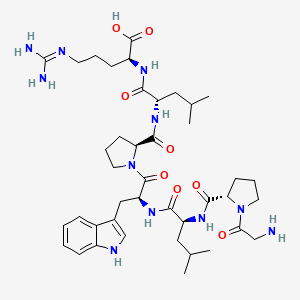
![6-[(1-Methylpiperidin-4-yl)methoxy]isoquinoline;2,2,2-trifluoroacetic acid](/img/structure/B14202612.png)
